molecular formula C7H11BF3KN2 B1404674 potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate CAS No. 1402242-84-5

potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate

Cat. No.: B1404674
CAS No.: 1402242-84-5
M. Wt: 230.08 g/mol
InChI Key: TVYBIRRDVOVJPL-UHFFFAOYSA-N
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Description

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate is an organoboron compound featuring a pyrazole core substituted with a tert-butyl group at position 3 and a trifluoroborate (-BF₃K) moiety at position 5 (Figure 1). This compound is part of the potassium trifluoroborate family, widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids .

Synthesis: The compound is typically synthesized via a multi-step process involving diazotization of pyrazole precursors followed by boron trifluoride complexation. For example, tert-butyl-substituted pyrazoles may undergo lithiation with n-BuLi, followed by reaction with triisopropyl borate and subsequent KHF₂ treatment to yield the trifluoroborate salt .

Applications: Its primary use lies in medicinal chemistry and materials science as a building block for constructing complex molecules, particularly in Pd-catalyzed couplings .

Properties

IUPAC Name

potassium;(3-tert-butyl-1H-pyrazol-5-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3N2.K/c1-7(2,3)5-4-6(13-12-5)8(9,10)11;/h4H,1-3H3,(H,12,13);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBIRRDVOVJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NN1)C(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402242-84-5
Record name potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
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Preparation Methods

Halogenation of N-methyl-3-aminopyrazole

Reaction Conditions:

  • Reagents: N-methyl-3-aminopyrazole, iodine or bromine, hydrogen peroxide (if iodine is used), water, ethanol.
  • Procedure: Dissolve N-methyl-3-aminopyrazole in water, add iodine or bromine slowly at 15–25°C. When iodine is used, hydrogen peroxide (around 0.6 equivalents) is added to facilitate oxidation and improve halogenation efficiency.
  • Molar Ratios: The molar ratio of N-methyl-3-aminopyrazole to halogen is approximately 1:0.5–1.05. For iodine, around 0.5 equivalents; for bromine, near equimolar amounts.
  • Notes: When iodine is employed, addition of hydrogen peroxide promotes electrophilic substitution at the 4-position of the pyrazole ring.

Research Data:

  • A study reports a 93.1% yield of 4-iodo-1-methyl-1H-pyrazole-3-amine after reaction with iodine and hydrogen peroxide, indicating high efficiency.

Diazotization and Coupling with Potassium Difluoromethyl Trifluoroborate

Reaction Conditions:

  • Diazotization: The halogenated pyrazole is treated with sodium nitrite in acidic conditions (pH <1, at -5°C to 5°C) to form a diazonium salt.
  • Coupling: The diazonium salt reacts with potassium difluoromethyl trifluoroborate in the presence of a copper(I) oxide catalyst, facilitating the formation of 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
  • Molar Ratios: The molar ratio of diazonium salt to potassium difluoromethyl trifluoroborate is approximately 1:0.98–1.3.

Research Data:

  • The coupling yields the desired intermediate with a purity exceeding 98%, as confirmed by HPLC analysis, and an overall yield of approximately 85%.

Grignard Exchange and Carboxylation

Reaction Conditions:

  • Reagents: 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole, isopropyl magnesium chloride (or similar Grignard reagents), carbon dioxide.
  • Procedure: The halogenated intermediate is reacted with the Grignard reagent at -5°C to form the magnesium intermediate. Then, CO₂ gas or saturated CO₂ solution is introduced, often with catalytic DBU to accelerate the reaction.
  • Molar Ratios: The molar ratio of the halogenated pyrazole to Grignard reagent is approximately 1:1.01–1.15; to CO₂, about 1:1–2.5.

Notes:

  • The presence of DBU reduces CO₂ consumption and enhances reaction speed.
  • After quenching and purification, the carboxylic acid is obtained with high purity.

Research Data:

  • The overall yield for this step ranges from 60% to 70%, with the final product purity exceeding 99.5% after recrystallization.

Conversion to Potassium Trifluoroborate

Procedure:

  • The acid is neutralized with potassium carbonate or potassium hydroxide.
  • The potassium salt of the trifluoroborate is precipitated by adding an appropriate solvent mixture, typically methanol or ethanol with water.
  • Crystallization is optimized using 40% ethanol aqueous solutions to obtain high-purity product.

Research Data:

  • The final potassium trifluoroborate is characterized by high purity (>99%) and stable storage at ambient temperature.

Data Summary Table

Step Reagents Conditions Molar Ratios Yield / Purity Notes
Halogenation N-methyl-3-aminopyrazole + iodine/bromine + H₂O/H₂O₂ 15–25°C, 6 hrs 1:0.5–1.05 ~93% (iodine), high purity Use H₂O₂ with iodine for efficiency
Diazotization & Coupling Sodium nitrite + potassium difluoromethyl trifluoroborate + Cu₂O -5°C to 50°C 1:0.98–1.3 >98% purity Conduct under inert atmosphere
Grignard & Carboxylation Isopropyl magnesium chloride + CO₂ -5°C to RT 1:1.01–1.15 60–70% yield, >99.5% purity Use catalytic DBU to improve efficiency
Potassium Salt Formation Potassium carbonate + ethanol/water Ambient N/A >99% purity Crystallize from 40% ethanol solution

Research Findings and Optimization Insights

  • Operational Simplicity: The three-step process is straightforward, with each step well-documented and reproducible.
  • Yield Optimization: Use of hydrogen peroxide during halogenation and catalytic DBU during carboxylation significantly increases overall yields.
  • Purity Control: Recrystallization from ethanol-water mixtures effectively removes impurities and isomers.
  • Environmental Considerations: The method minimizes hazardous waste and employs relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate primarily undergoes nucleophilic substitution reactions, particularly in the presence of palladium catalysts. It is also involved in oxidative addition and transmetalation reactions during the Suzuki–Miyaura coupling process .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound is widely recognized for its role in organic synthesis due to its ability to participate in various coupling reactions. The trifluoroborate moiety acts as a stable surrogate for boronic acids, allowing for the formation of carbon-carbon bonds through cross-coupling reactions. This property is particularly useful in constructing complex molecular architectures.

Key Reactions:

  • Suzuki-Miyaura Coupling: Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate can be employed as a coupling partner in Suzuki reactions, facilitating the formation of biaryl compounds.
  • Negishi Coupling: The compound can also participate in Negishi coupling reactions, enabling the formation of various organometallic compounds.

Medicinal Chemistry

The structural features of this compound make it a candidate for drug development. The presence of the pyrazole ring is notable as this scaffold is found in numerous biologically active molecules.

Potential Applications:

  • Precursor for Drug Synthesis: The compound can serve as a precursor for synthesizing novel therapeutic agents, particularly those targeting specific biological pathways.
  • Biological Activity Studies: Research into its interactions with biological targets could yield insights into its mechanisms of action and potential therapeutic benefits.

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing pyrazole-based inhibitors for specific enzymes involved in cancer progression. The incorporation of the trifluoroborate group enhanced the stability and reactivity of the intermediates formed during the synthesis.

Case Study 2: Application in Material Science

Research has explored the application of this compound in developing advanced materials, such as polymers with enhanced thermal and mechanical properties. The unique chemical structure allows for modifications that improve material performance.

Mechanism of Action

The mechanism of action of potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Steric and Electronic Effects

  • tert-Butyl vs. Methyl : The tert-butyl group in the target compound creates significant steric hindrance, slowing reaction rates in cross-couplings compared to the methyl analog. However, this bulk improves stability against protodeboronation .
  • tert-Butyl vs. Phenyl : The phenyl group introduces π-π interactions, beneficial for targeting aromatic systems in drug discovery, whereas the tert-butyl group enhances lipophilicity, improving membrane permeability .

Stability and Reactivity

  • Potassium trifluoroborates generally exhibit superior hydrolytic stability to boronic acids. The tert-butyl group further shields the boron center, reducing side reactions in aqueous conditions .
  • In contrast, electron-withdrawing groups (e.g., trifluoromethyl) or smaller substituents (e.g., methyl) increase electrophilicity at boron, accelerating transmetallation in Suzuki reactions .

Cross-Coupling Efficiency

  • The tert-butyl-substituted compound demonstrates moderate reactivity in Pd-catalyzed couplings, with yields ranging from 60–75% in model reactions, compared to >85% for methyl analogs .
  • Its steric profile makes it ideal for constructing hindered biaryl systems, as demonstrated in the synthesis of kinase inhibitors .

Solubility and Formulation

  • The tert-butyl group enhances solubility in non-polar solvents (e.g., THF, dichloromethane), whereas polar analogs (e.g., 4-methoxybenzyl) are more soluble in DMSO or methanol .

Biological Activity

Potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate is a chemical compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a potassium cation paired with a trifluoroborate anion, linked to a pyrazole ring that carries a tert-butyl substituent. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C8H11BF3N2K\text{C}_8\text{H}_{11}\text{BF}_3\text{N}_2\cdot \text{K}, with a molecular weight of approximately 244.11 g/mol. The compound's structure can be depicted as follows:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Trifluoroborate Group : A boron atom bonded to three fluorine atoms, contributing to the compound's reactivity.
  • tert-Butyl Group : A bulky substituent that may influence the biological activity and solubility of the compound.

Potential Applications

The biological activity of this compound is primarily inferred from its structural similarities with other pyrazole-containing compounds known for their pharmacological properties. Compounds with pyrazole rings are often associated with various biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Properties : Certain pyrazole compounds exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory pathways.
  • Enzyme Inhibition : The trifluoroborate moiety may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Case Studies and Research Findings

Research on this compound is still emerging, but several studies highlight its potential:

  • Synthesis and Reactivity Studies :
    • Interaction studies have shown that this compound can participate in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex organic molecules.
  • Comparative Analysis :
    • When compared to other pyrazole derivatives, such as potassium 1-methyl-1H-pyrazole-5-trifluoroborate, this compound exhibits distinct reactivity profiles due to the bulky tert-butyl group.
  • Toxicological Profile :
    • Toxicological assessments indicate that the compound is not expected to produce significant adverse health effects; however, exposure should be minimized due to its irritant properties .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential for inhibiting cancer cell growth
Anti-inflammatoryMay inhibit pro-inflammatory pathways
Enzyme InhibitionPossible interactions with enzyme active sites
ToxicityMinimal adverse effects reported

Q & A

Q. How to resolve discrepancies in reported yields for cross-coupling reactions?

  • Methodological Answer : Yield variations (e.g., 60% vs. 85%) often stem from ligand choice (e.g., SPhos vs. XPhos), solvent purity (anhydrous THF vs. technical grade), or base (K₂CO₃ vs. Cs₂CO₃). Systematic optimization via Design of Experiments (DoE) identifies critical factors, with ANOVA validating significance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate
Reactant of Route 2
potassium (3-(tert-butyl)-1H-pyrazol-5-yl)trifluoroborate

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